2-(8-chlorooctoxy)oxane

Descripción

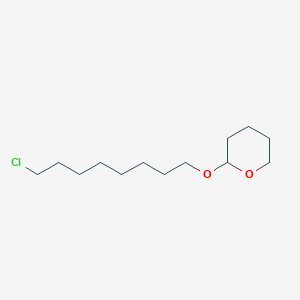

2-(8-Chlorooctoxy)oxane is an ether derivative featuring an oxane (tetrahydropyran) ring substituted at the 2-position with an 8-chlorooctoxy chain. The compound’s structure combines the conformational stability of the oxane ring with a terminal chlorine atom on an eight-carbon alkyl chain.

Propiedades

Número CAS |

19754-57-5 |

|---|---|

Fórmula molecular |

C13H25ClO2 |

Peso molecular |

248.79 g/mol |

Nombre IUPAC |

2-(8-chlorooctoxy)oxane |

InChI |

InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |

Clave InChI |

KTZCUNASYOHWBD-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)OCCCCCCCCCl |

SMILES canónico |

C1CCOC(C1)OCCCCCCCCCl |

Otros números CAS |

19754-57-5 |

Sinónimos |

2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- typically involves the reaction of tetrahydropyran with 8-chlorooctanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the chlorooctyl group to an alkyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.

Major Products:

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of azido or thiocyanato derivatives.

Aplicaciones Científicas De Investigación

2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chlorooctyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

2.1. Comparison with Shorter-Chain Chloroalkoxy Oxanes

A key analog is 2-(3-chloropropoxy)oxane (CAS 42330-88-1), which shares the oxane ether backbone but has a shorter three-carbon chain with chlorine at the terminal position .

| Property | 2-(8-Chlorooctoxy)oxane | 2-(3-Chloropropoxy)oxane |

|---|---|---|

| Molecular Formula | C₁₂H₂₃ClO₂ | C₈H₁₅ClO₂ |

| Molecular Weight | 234.76 g/mol | 178.66 g/mol |

| Chain Length | 8 carbons | 3 carbons |

| Chlorine Position | Terminal (C8) | Terminal (C3) |

| Predicted LogP* | ~4.5 (highly lipophilic) | ~2.1 (moderate lipophilicity) |

*The longer alkyl chain in this compound significantly enhances lipophilicity, which may improve membrane permeability in biological systems compared to its shorter-chain analog. This property is critical in drug design for optimizing bioavailability .

2.2. Comparison with Chlorinated Esters

Ethyl 8-chloro-8-oxooctanoate (CAS 14113-02-1) shares an eight-carbon chain with terminal chlorine but replaces the ether linkage with an ester and ketone group .

| Property | This compound | Ethyl 8-Chloro-8-oxooctanoate |

|---|---|---|

| Functional Group | Ether | Ester + Ketone |

| Reactivity | Ethers are hydrolytically stable | Esters prone to hydrolysis |

| Molecular Weight | 234.76 g/mol | 220.69 g/mol |

| Applications | Potential synthetic intermediate | Likely used in polymer or fragrance synthesis |

The ether group in this compound confers greater stability under acidic or basic conditions compared to esters, making it more suitable for prolonged reactions or storage .

2.3. Comparison with Bioactive Oxane Derivatives

highlights oxane-containing bicyclic amines (e.g., TC-1698 and TC-1709) with high affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM). For example:

- The chloroalkoxy chain could act as a leaving group in nucleophilic substitutions.

- The oxane ring’s chair conformation may enhance steric shielding, influencing receptor binding if incorporated into larger pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.